molecular formula C22H19N3O5S2 B2558576 Methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-23-1

Methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2558576
CAS RN: 865199-23-1
M. Wt: 469.53
InChI Key: ABUNVEINSZCXPY-GYHWCHFESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the naphthalen-1-ylacetyl group and the benzothiazol-3-yl group contribute to its unique properties .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on compounds related to Methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, focusing on their synthesis and comprehensive characterization using techniques like XRD, FT-IR, UV-VIS, and NMR. These studies provide insights into the compounds' molecular structures and properties, essential for understanding their potential applications in various scientific domains (Gültekin et al., 2020).

Catalytic Applications

The role of related benzothiazole compounds as catalysts in synthesizing organic molecules has been explored. For instance, a Brønsted acidic ionic liquid, derived from a benzothiazole, has been used as an efficient catalyst for synthesizing 1-(benzothiazolylamino)methyl-2-naphthols, showcasing the compound's utility in facilitating chemical reactions with high yields and simplicity (Shaterian & Hosseinian, 2015).

Photophysical Properties

Studies on organotin compounds derived from Schiff bases, including those related to the chemical structure , have been performed to investigate their photophysical properties. These compounds have shown potential for applications in organic light-emitting diodes (OLEDs), demonstrating the relevance of such molecules in developing advanced materials for electronics and photonics (García-López et al., 2014).

Antihyperglycemic Activity

Research into the antihyperglycemic activities of benzothiazole derivatives has identified compounds with promising blood glucose-lowering effects in animal models. This indicates the potential therapeutic applications of such molecules in managing diabetes and related metabolic disorders (Imran et al., 2009).

Anticancer Evaluation

Several studies have evaluated the anticancer activities of benzimidazole-based Schiff base derivatives, including those structurally related to this compound. These compounds have been tested against various cancer cell lines, showing significant cytotoxic effects and highlighting their potential as anticancer agents (Salahuddin et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-30-21(27)13-25-18-10-9-16(32(23,28)29)12-19(18)31-22(25)24-20(26)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12H,11,13H2,1H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNVEINSZCXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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